molecular formula C16H14F3NO5 B11101052 Methyl 3,3,3-trifluoro-2-{4-[(furan-2-ylcarbonyl)(methyl)amino]phenyl}-2-hydroxypropanoate

Methyl 3,3,3-trifluoro-2-{4-[(furan-2-ylcarbonyl)(methyl)amino]phenyl}-2-hydroxypropanoate

Cat. No.: B11101052
M. Wt: 357.28 g/mol
InChI Key: FRBNLYWPQRQFRP-UHFFFAOYSA-N
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Description

METHYL 3,3,3-TRIFLUORO-2-{4-[(2-FURYLCARBONYL)(METHYL)AMINO]PHENYL}-2-HYDROXYPROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl groups and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3,3,3-TRIFLUORO-2-{4-[(2-FURYLCARBONYL)(METHYL)AMINO]PHENYL}-2-HYDROXYPROPANOATE typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a suitable precursor, followed by the introduction of the furan ring and subsequent functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 3,3,3-TRIFLUORO-2-{4-[(2-FURYLCARBONYL)(METHYL)AMINO]PHENYL}-2-HYDROXYPROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 3,3,3-TRIFLUORO-2-{4-[(2-FURYLCARBONYL)(METHYL)AMINO]PHENYL}-2-HYDROXYPROPANOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-{4-[(2-FURYLCARBONYL)(METHYL)AMINO]PHENYL}-2-HYDROXYPROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3,3,3-TRIFLUORO-2-{4-[(2-FURYLCARBONYL)(METHYL)AMINO]PHENYL}-2-HYDROXYPROPANOATE is unique due to the presence of both trifluoromethyl groups and a furan ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H14F3NO5

Molecular Weight

357.28 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-[4-[furan-2-carbonyl(methyl)amino]phenyl]-2-hydroxypropanoate

InChI

InChI=1S/C16H14F3NO5/c1-20(13(21)12-4-3-9-25-12)11-7-5-10(6-8-11)15(23,14(22)24-2)16(17,18)19/h3-9,23H,1-2H3

InChI Key

FRBNLYWPQRQFRP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)C(=O)C2=CC=CO2

Origin of Product

United States

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